7-n-Propyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine
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Overview
Description
7-n-Propyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds often have significant biological activity and are used in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-n-Propyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-n-Propyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
Scientific Research Applications
7-n-Propyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Potential use as an antiviral or anticancer agent.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 7-n-Propyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine involves its incorporation into nucleic acids or interaction with specific enzymes. This can disrupt normal cellular processes, leading to its biological effects. The molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-n-Propylguanine: A simpler analog without the xylofuranosyl group.
8-oxo-7,8-dihydroguanine: A common oxidative lesion in DNA.
9-(|A-D-xylofuranosyl)guanine: A nucleoside analog with a different substituent at the 7-position.
Uniqueness
7-n-Propyl-7,8-dihydro-8-oxo-9-(|A-D-xylofuranosyl)guanine is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H19N5O6 |
---|---|
Molecular Weight |
341.32 g/mol |
IUPAC Name |
2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-propyl-1H-purine-6,8-dione |
InChI |
InChI=1S/C13H19N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h5,7-8,11,19-21H,2-4H2,1H3,(H3,14,15,16,22)/t5-,7?,8+,11-/m1/s1 |
InChI Key |
PSAJQOYVXUWDJK-DWVWSIQXSA-N |
Isomeric SMILES |
CCCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
CCCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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